molecular formula C18H15ClN2O2 B277902 3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide

3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide

Cat. No. B277902
M. Wt: 326.8 g/mol
InChI Key: LKAMUTLKMZYZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CQMA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CQMA belongs to the class of quinoline derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and growth. By inhibiting this pathway, this compound induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has shown promising results in various biological assays, making it a potential candidate for further research. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in vivo, which means that its safety and efficacy in animal models are not well-established.

Future Directions

There are several future directions for research on 3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide. One potential direction is to further investigate its anti-cancer properties and its mechanism of action. Additionally, further research is needed to establish the safety and efficacy of this compound in animal models. Another potential direction is to investigate the compound's potential use in treating Alzheimer's disease. Overall, this compound shows promise as a potential candidate for further research in various scientific fields.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide involves the reaction of 2-methyl-8-quinolinol with 3-chloro-4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of the synthesis method is approximately 60-70%.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as an anti-cancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.

properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H15ClN2O2/c1-11-6-7-12-4-3-5-15(17(12)20-11)21-18(22)13-8-9-16(23-2)14(19)10-13/h3-10H,1-2H3,(H,21,22)

InChI Key

LKAMUTLKMZYZKO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)C=C1

Origin of Product

United States

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